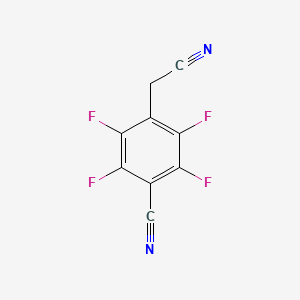

4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile

Übersicht

Beschreibung

The term cyanomethyl refers to a type of nitrile group that includes a cyanide (N≡C) and a methyl (CH3) component . It’s often used in the synthesis of various heterocyclic compounds .

Synthesis Analysis

A common method for creating cyanomethyl compounds involves reacting pyridine/isoquinolinium with cyanomethyl halides . This creates 1-(cyanomethyl)pyridinium and isoquinolinium halides, which can then be treated with a base to form the desired ylide .Chemical Reactions Analysis

Cyanomethyl compounds are polyfunctional and possess both electrophilic and nucleophilic properties . They can be used to design different heterocyclic moieties with different ring sizes .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure and composition . Without specific information on “4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile”, it’s difficult to provide an accurate analysis.Wissenschaftliche Forschungsanwendungen

Fluorine Atom Displacement in Organic Synthesis

4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile is related to compounds used in reactions involving fluorine atom displacement. For instance, a study by Wakefield (1967) identified 1,4-dicyano-2,3,5,6-tetramethoxybenzene as a by-product in the reaction of hexafluorobenzene with sodium cyanide, highlighting the displacement of all six fluorine atoms (Wakefield, 1967).

Crystal Engineering and Molecular Interactions

Mariaca et al. (2006) synthesized polyfluorinated benzonitriles to investigate intermolecular interactions in the crystalline state. They focused on CN⋯Br interactions and stacking of F-aromatic and H-aromatic rings, which are essential in crystal engineering (Mariaca et al., 2006).

Azidodefluorination and Methoxydefluorination Kinetics

Bolton and Sandall (1978) studied the kinetics of azidodefluorination and methoxydefluorination in polyfluorobenzonitriles. This research is relevant to understanding the reactivity and reaction mechanisms in fluorinated organic compounds (Bolton & Sandall, 1978).

Chemical Reactions Under Aryne-Forming Conditions

Deshmukh et al. (1992) explored reactions under aryne-forming conditions using compounds structurally similar to this compound. This type of research contributes to the development of new synthetic pathways in organic chemistry (Deshmukh et al., 1992).

Applications in Polymer Electrolyte Membranes

Sakaguchi et al. (2013) studied the sulfonation reaction of fluorine-containing poly(arylene ether nitrile), derived from compounds like this compound. Their research is significant for developing new materials for polymer electrolyte membranes in fuel cells (Sakaguchi et al., 2013).

Development of Disperse Dyes for Textiles

Al-Etaibi et al. (2013) synthesized disperse dyes derived from compounds similar to this compound. Their research provides insights into the application of such compounds in textile dyeing, examining the effects of dispersing agents on dyeing properties (Al-Etaibi et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The field of cyanomethyl compound research is continually evolving. Recent advancements focus on the use of these compounds in the synthesis of various heterocyclic compounds, which have potential applications in many areas, including bioimaging . Future research will likely continue to explore these applications and develop new synthesis methods .

Eigenschaften

IUPAC Name |

4-(cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F4N2/c10-6-4(1-2-14)7(11)9(13)5(3-15)8(6)12/h1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZLADCDKJUECN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C1=C(C(=C(C(=C1F)F)C#N)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3091076.png)

![2-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B3091090.png)

![3-[(4-Pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3091112.png)

![5,7-Dimethoxyspiro[chromane-2,4'-piperidin]-4-one](/img/structure/B3091132.png)